

Application Notes and Protocols for Atto 465 Imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Atto 465

Cat. No.: B1263097

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This document provides detailed application notes and protocols for fluorescence microscopy imaging of **Atto 465**, a fluorescent dye with notable photostability and a significant Stokes shift.

Introduction to Atto 465

Atto 465 is a fluorescent label characterized by strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.^[1] Its spectral properties, with an excitation maximum around 453 nm and an emission maximum around 507 nm, make it a suitable candidate for multiplex imaging, fitting well between the commonly used 405 nm and 488 nm channels.^{[2][3]} A derivative, **Atto 465-p**, has shown particular promise as a photostable nuclear stain.^{[2][3]}

Spectral Properties of Atto 465

Proper selection of a microscopy filter set is crucial for maximizing the signal-to-noise ratio and minimizing bleed-through from other fluorophores. The spectral characteristics of **Atto 465** are summarized in the table below.

Property	Value	Reference
Excitation Maximum (λ_{ex})	453 nm	
Emission Maximum (λ_{em})	505 nm	
Molar Extinction Coefficient (ϵ)	$7.5 \times 10^4 \text{ M}^{-1} \text{ cm}^{-1}$	
Fluorescence Quantum Yield (Φ)	0.75	
Fluorescence Lifetime (τ)	5.0 ns	
Stokes Shift	52 nm	

Recommended Microscopy Filter Sets for Atto 465

Several filter sets from leading manufacturers are optimized for fluorophores with spectral characteristics similar to **Atto 465**, such as FITC and GFP. Below is a comparison of recommended filter sets.

Manufacturer	Filter Set Model	Excitation Filter (nm)	Dichroic Beamsplitter (nm)	Emission Filter (nm)
Chroma	49002	ET470/40x	T495lpxr	ET525/50m
Semrock	FITC-3540C	FF01-482/35	FF506-Di03	FF01-536/40
Omega Optical	XF100-2	475AF40	505DRLP	535AF45

Experimental Protocols

General Immunofluorescence Protocol for Adherent Cells

This protocol provides a general workflow for immunolabeling of adherent cells with **Atto 465**-conjugated antibodies. Optimization of antibody concentrations and incubation times is recommended for specific targets and cell types.

Materials:

- Phosphate-Buffered Saline (PBS)
- Fixation Solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., 1% BSA in PBS)
- Primary Antibody (unconjugated)
- **Atto 465**-conjugated Secondary Antibody
- Antifade Mounting Medium
- Coverslips and Microscope Slides

Procedure:

- **Cell Culture:** Grow adherent cells on sterile coverslips in a petri dish or multi-well plate until the desired confluency is reached.
- **Washing:** Gently wash the cells twice with PBS to remove culture medium.
- **Fixation:** Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
- **Washing:** Wash the cells three times with PBS for 5 minutes each.
- **Permeabilization:** If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- **Blocking:** Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 30-60 minutes at room temperature.
- **Primary Antibody Incubation:** Dilute the primary antibody to its optimal concentration in the blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at

4°C.

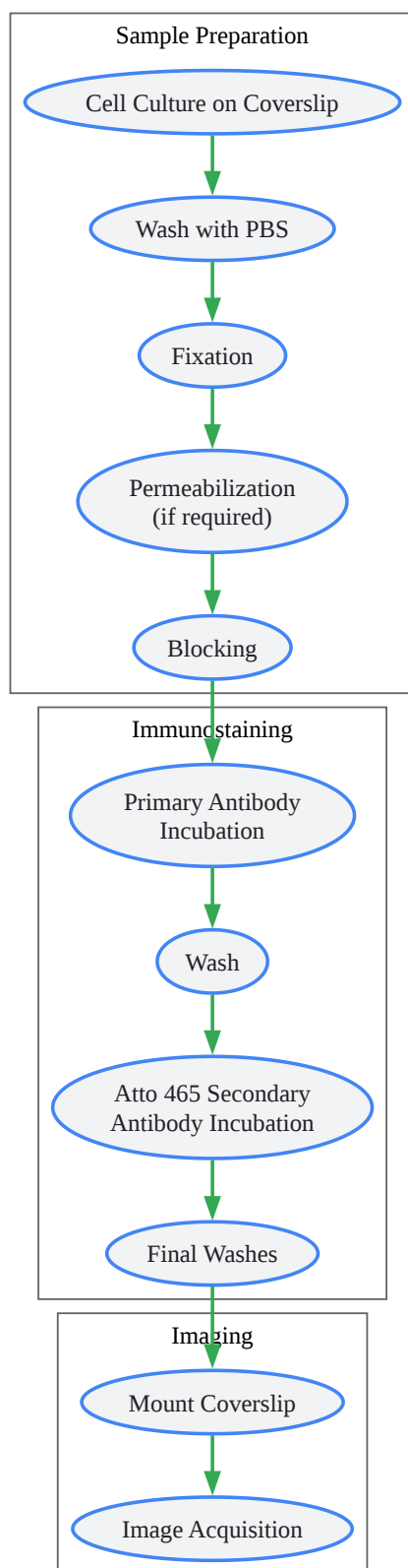
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the **Atto 465**-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Image the slides using a fluorescence microscope equipped with a suitable filter set for **Atto 465**.

Microscope Configuration and Image Acquisition

- Light Source: A broad-spectrum light source such as a mercury arc lamp or a xenon arc lamp is suitable. For laser-based systems, a laser line around 450-470 nm is ideal.
- Objective Lens: Use an objective lens appropriate for the desired magnification and resolution. For high-resolution imaging, a 40x or 60x oil immersion objective is recommended.
- Exposure Time: Adjust the exposure time to obtain a good signal-to-noise ratio while minimizing photobleaching. Start with a moderate exposure time and adjust as needed.
- Image Acquisition Software: Use the microscope's acquisition software to capture and save the images. Save images in a lossless format (e.g., TIFF) for further analysis.

Visualizations

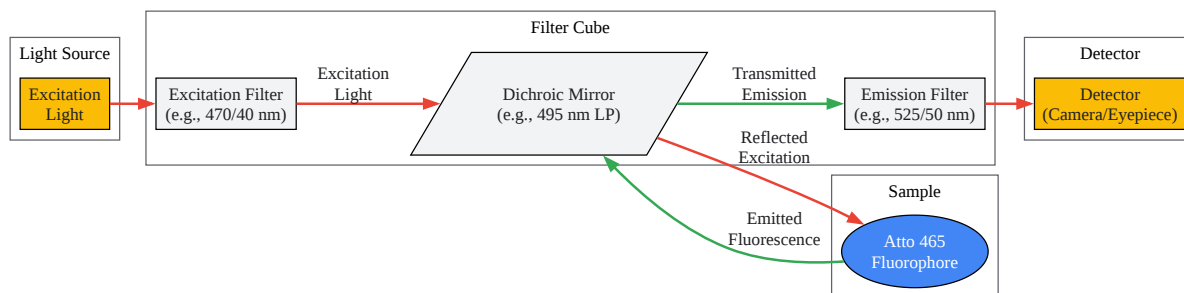
Experimental Workflow for Immunofluorescence



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Caption: Immunofluorescence staining workflow for **Atto 465**.

Light Path in Fluorescence Microscopy for Atto 465 Imaging



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Caption: Simplified light path for **Atto 465** fluorescence imaging.

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